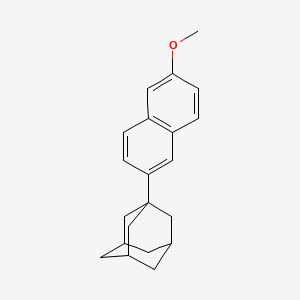

1-(6-methoxynaphthalen-2-yl)adamantane

Übersicht

Beschreibung

1-(6-Methoxynaphthalen-2-yl)adamantane is a chemical compound with the molecular formula C21H24O . It has a molecular weight of 292.4 g/mol . The IUPAC name for this compound is 1-(6-methoxynaphthalen-2-yl)adamantane .

Synthesis Analysis

The synthesis of 1-(6-methoxynaphthalen-2-yl)adamantane has been reported in the literature . The compound was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen in high yield . The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .Molecular Structure Analysis

The molecular structure of 1-(6-methoxynaphthalen-2-yl)adamantane has been analyzed using various computational descriptors . The compound has a complexity of 386 and a topological polar surface area of 9.2 Ų . The compound has no hydrogen bond donors and one hydrogen bond acceptor .Physical And Chemical Properties Analysis

1-(6-Methoxynaphthalen-2-yl)adamantane has a molecular weight of 292.4 g/mol and a molecular formula of C21H24O . It has a XLogP3 of 6.6, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Design and Synthesis: Researchers have designed and synthesized a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives from 6-methoxy-2-acetonaphthone and N-dimethylformamide dimethylacetal. These compounds were characterized by various spectroscopic techniques .

Anti-Tumor Activity: Among the derivatives, compound 9h exhibited potent anti-proliferative activity against several cancer cell lines, including A549, HepG2, HGC-27, MCF-7, and HeLa. It effectively inhibited cell growth and arrested the cell cycle. Additionally, it led to the cleavage of PARP (poly ADP-ribose polymerase), a marker of apoptosis .

Mechanism of Action: Compound 9h upregulated Nur77 expression and triggered Nur77 nuclear export , indicating the occurrence of Nur77-mediated apoptosis . These results suggest that 9h may serve as a promising anti-tumor lead compound for further research .

- Esterification with Naproxen : The carboxyl group in naproxen (a nonsteroidal anti-inflammatory drug) was esterified with the hydroxyl group in naphthalen-1-ylmethanol to form a prodrug. This modification aimed to alter the physicochemical properties of naproxen, potentially reducing gastric irritation. The resulting compound showed promise as a prodrug .

Amide Derivatives

Researchers have also prepared N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide , an amide derivative of 1-(6-methoxynaphthalen-2-yl)adamantane . This compound was synthesized via a reaction between 2,2-diphenylethan-1-amine and naproxen . Its properties were fully analyzed using various spectroscopic techniques .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with the orphan nuclear receptor nur77 , which plays a role in the occurrence and development of a variety of tumors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to upregulate nur77 expression and trigger nur77 nuclear export, indicating the occurrence of nur77-mediated apoptosis .

Biochemical Pathways

The activation of nur77 and its subsequent nuclear export suggest that this compound may influence apoptosis pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit anti-proliferative activity against several cancer cells, inhibit cell growth, and arrest the cell cycle .

Eigenschaften

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O/c1-22-20-5-3-17-9-19(4-2-18(17)10-20)21-11-14-6-15(12-21)8-16(7-14)13-21/h2-5,9-10,14-16H,6-8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOUVUPYMAYLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209137 | |

| Record name | 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxynaphthalen-2-yl)adamantane | |

CAS RN |

37436-36-5 | |

| Record name | 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37436-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497679.png)

![2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497693.png)

![2-(benzylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497703.png)

![2,2-diphenyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497708.png)

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497723.png)

![N-(4-acetylphenyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497730.png)

![2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497734.png)

![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497742.png)

![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-propylacetamide](/img/structure/B6497743.png)

![3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B6497762.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B6497768.png)

![N-[(2-chlorophenyl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497780.png)